5-Chloro-2,4-dihydroxybenzoic acid
Overview
Description
5-Chloro-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5ClO4 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring bearing a carboxyl and two hydroxyl groups, along with a chlorine atom . The average mass of the molecule is 188.565 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 411.2±25.0 °C at 760 mmHg, and a flash point of 202.5±23.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Environmental Science Applications
A study on the anodic oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment highlighted its use as an intermediate chemical reactant in industrial processes. Electrochemical oxidation at a platinized titanium electrode showed potential for the disinfection of water contaminated by this compound, suggesting a method for reducing trihalomethane formation, a common issue with chlorination techniques (R. H. de Lima Leite et al., 2003).
Material Science Applications
Research into the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid provided insights into molecular engineering approaches for developing HIV treatment agents and immune response boosters. This work emphasized the importance of supramolecular synthons and halogen bonds in crystal engineering, which could extend to derivatives of 5-Chloro-2,4-dihydroxybenzoic acid for designing new materials (Madhavi Oruganti et al., 2017).
Organic Synthesis and Chemical Properties
In the realm of organic synthesis , this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core involved intermediates related to dihydroxybenzoic acid derivatives. This research showcased the potential of such compounds in developing materials with unique properties like liquid crystallinity and enhanced fire retardance (Z. Jamain et al., 2020).
Another study focused on the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides in an acidic medium, where this compound could be implicated in environmental cleanup strategies. The peroxi-coagulation method demonstrated effective depollution of such compounds, suggesting a pathway for mitigating pollution from similar chlorinated organic compounds (E. Brillas et al., 2003).
Future Directions
The future directions of research on 5-Chloro-2,4-dihydroxybenzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the study of similar compounds like 2,3-dihydroxybenzoic acid has suggested potential paths for engineering decarboxylases with higher carboxylation efficiency . Additionally, the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .
Mechanism of Action
Target of Action
Similar compounds such as hydroxybenzoic acids are known to have antioxidant properties .
Mode of Action
It is known that hydroxybenzoic acids, which are structurally similar, act as powerful antioxidants and can protect healthy cells by inhibiting apoptosis .
Biochemical Pathways
Hydroxybenzoic acids are known to be major aromatic secondary metabolites that impart food with typical organoleptic characteristics .
Pharmacokinetics
It is known that similar compounds can be analyzed using reverse phase (rp) hplc methods .
Result of Action
Hydroxybenzoic acids are known to have various health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
It is known that similar compounds can have different rates of reaction due to differences in electronegativity .
Biochemical Analysis
Biochemical Properties
It is known that dihydroxybenzoic acids, such as 5-Chloro-2,4-dihydroxybenzoic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that dihydroxybenzoic acids can have mixed effects on normal and cancer cells in in vitro and in vivo studies . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that dihydroxybenzoic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of dihydroxybenzoic acids can change over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of dihydroxybenzoic acids can vary with different dosages in animal models .
Metabolic Pathways
It is known that dihydroxybenzoic acids can be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
It is known that dihydroxybenzoic acids can interact with various transporters or binding proteins .
Subcellular Localization
It is known that dihydroxybenzoic acids can be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-chloro-2,4-dihydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOOWOGQNYJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070668 | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-44-8 | |
Record name | 5-Chloro-2,4-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67828-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-hydroxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-hydroxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-4-HYDROXYSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV4DL6BPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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